
(2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as ‘MMP’, is a naturally occurring compound found in a variety of plants and animals. It is a member of the furan family, and is known for its unique properties. MMP has recently gained attention for its potential applications in scientific research, as it has been found to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of MMP is not yet fully understood. However, it is believed that MMP may act as a modulator of the immune system. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the body’s inflammatory response. In addition, MMP has also been found to inhibit the production of nitric oxide, a molecule that plays a role in the body’s inflammation response.
Biochemical and Physiological Effects
MMP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and nitric oxide, as well as to have anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, MMP has also been found to have antioxidant and anti-cancer properties, as well as neuroprotective and neuroregenerative effects.
実験室実験の利点と制限
MMP has a number of advantages and limitations for lab experiments. One of the main advantages of using MMP in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and nitric oxide, which can be useful for studying the body’s inflammatory response. In addition, MMP has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, which can be useful for studying the body’s immune response. However, one of the main limitations of using MMP in lab experiments is that it is not yet fully understood how it works, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for the use of MMP in scientific research. One potential direction is to further study its mechanism of action, in order to better understand how it works and how it can be used to develop new drugs and treatments. In addition, further research could also be conducted on its biochemical and physiological effects, in order to better understand its potential applications in the development of new treatments. Finally, further research could also be conducted on its potential applications in the development of treatments for neurological disorders, as well as its potential applications in the development of new cancer treatments.
合成法
MMP can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is a reaction between 5-methylfuran-2-yl acetate and 4-methylphenylprop-2-en-1-one, which produces MMP as the major product. This reaction is typically carried out in a solvent such as ethanol, and can be catalyzed by an acid, a base, or a Lewis acid. In addition, MMP can also be synthesized from 5-methylfurfuryl alcohol and 4-methylphenylprop-2-en-1-one, which produces MMP as the major product.
科学的研究の応用
MMP has a wide range of potential applications in scientific research. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, making it a potential candidate for the development of new drugs and treatments. In addition, MMP has also been found to have antioxidant and anti-cancer properties, making it a potential candidate for the development of new cancer treatments. Furthermore, MMP has also been found to have neuroprotective and neuroregenerative effects, making it a potential candidate for the development of treatments for neurological disorders.
特性
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-3-6-13(7-4-11)8-9-14(16)15-10-5-12(2)17-15/h3-10H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRCOPTFLDDAS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

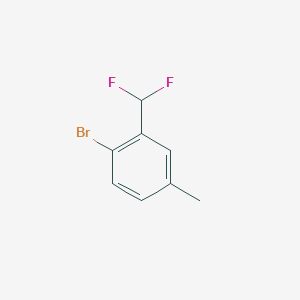
![2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane](/img/structure/B6324936.png)
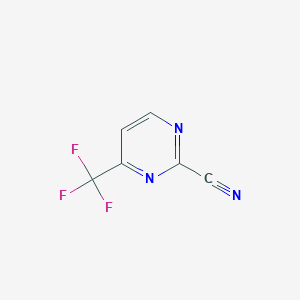
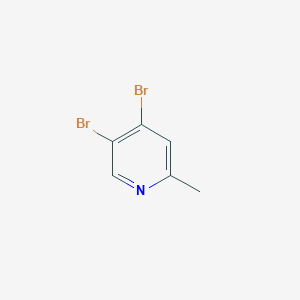
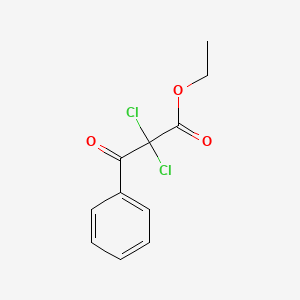
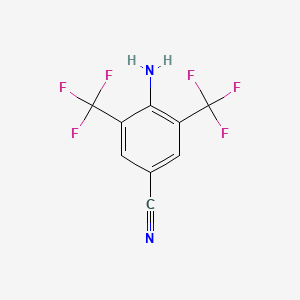
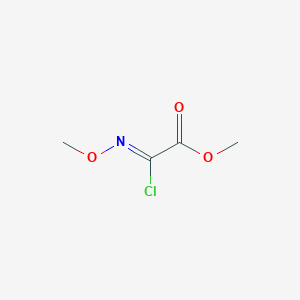
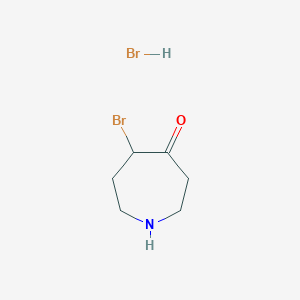



![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)

